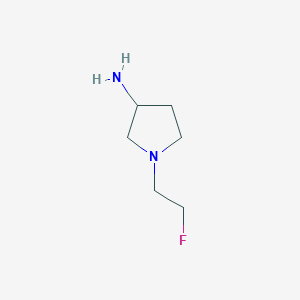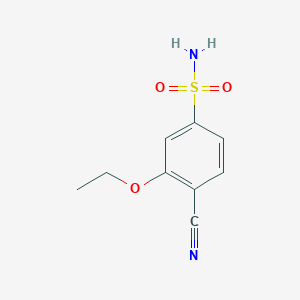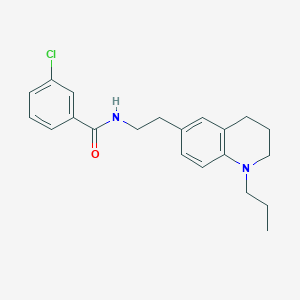![molecular formula C10H15NO B2880222 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 60206-33-9](/img/structure/B2880222.png)
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one (8-CPBO) is a cyclic organic compound belonging to the family of bicyclic heterocycles. It is a colorless, odorless, crystalline solid with a melting point of 180-182°C and a boiling point of 224-225°C. 8-CPBO is a versatile compound with a wide range of applications in synthetic organic chemistry, and has been used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Novel Muscarinic Receptor Ligands
Research on bicyclic compounds, such as those related to "8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one," includes the study of muscarinic receptor ligands with potential antipsychotic-like activity. For instance, a potent muscarinic receptor ligand demonstrated partial agonist effects at muscarinic M2 and M4 receptors and antagonist effects at M1, M3, and M5 receptors, showing potential for the medical treatment of schizophrenia (Bymaster et al., 1998).
Wound Closure and Healing
Another area of application for similar bicyclic compounds is in wound closure and healing. Octyl-2-cyanoacrylate, a long carbon chain cyanoacrylate derivative, demonstrated superior wound healing capabilities compared to sutures in facial plastic surgery, suggesting potential uses in medical adhesives and skin closure techniques (Toriumi et al., 1998).
Metabolism Studies
The metabolism of structurally similar compounds, such as gliclazide, has also been studied, providing insights into the biotransformation and pharmacokinetics of bicyclic compounds. These studies help in understanding how such compounds are metabolized in the human body, which is crucial for their development and application in therapeutic settings (Oida et al., 1985).
Antidepressant Effects
Research on novel tropane compounds, which share structural similarities with "this compound," has explored their potential antidepressant effects. These studies indicate that selective inhibitors of serotonin or dopamine uptake exhibit antidepressant-like effects in rodent models, suggesting applications in treating depressive disorders (Hemby et al., 1997).
Propiedades
IUPAC Name |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c12-10-5-8-3-4-9(6-10)11(8)7-1-2-7/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMYNEZPTCSVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCC2CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60206-33-9 |
Source


|
| Record name | 8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2880140.png)
![1-[[1-(3-Chloro-4-fluorophenyl)triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2880141.png)


![N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2880146.png)

![6'-Chlorospiro[cyclobutane-1,3'-indoline]](/img/structure/B2880149.png)




![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2880157.png)

![8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B2880162.png)